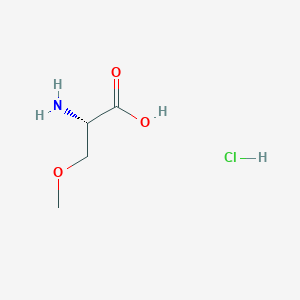

(S)-2-Amino-3-methoxypropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-Amino-3-methoxypropanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry due to its unique structure and properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methoxypropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-methoxypropanoic acid.

Methoxylation: The precursor undergoes methoxylation to introduce the methoxy group at the appropriate position.

Hydrochloride Formation: The final step involves the conversion of the free amino acid into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting material are subjected to methoxylation under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Hydrochloride Formation: The purified amino acid is then converted into its hydrochloride salt form.

化学反応の分析

Types of Reactions

(S)-2-Amino-3-methoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Reduced forms of the amino acid.

Substitution: Substituted derivatives with new functional groups.

科学的研究の応用

Pharmaceuticals

(S)-2-Amino-3-methoxypropanoic acid hydrochloride has been studied for its potential neuroprotective effects and role as a neurotransmitter modulator. Research indicates that it may interact with glutamate receptors, influencing synaptic transmission and plasticity, which are critical in neurological functions and cognitive processes.

Case Study : A study demonstrated that the compound could modulate pathways related to pain perception and inflammation, showing promise for developing new analgesic and anti-inflammatory medications.

Neurobiology

The compound's interaction with glutamate signaling pathways positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to influence neurotransmitter systems suggests potential therapeutic applications.

Data Table: Neuroprotective Properties of this compound

Materials Science

Recent research highlights the role of this compound in synthesizing tin oxide (SnO₂) nanocrystals. These nanocrystals are crucial for developing perovskite solar cells (PSCs), where they serve as electron transport layers (ETLs).

Case Study : The use of this compound in aqueous solutions containing Sn(IV) salts led to the formation of small SnO nanoparticles with high electron mobility, making them suitable for PSC applications.

Data Table: Synthesis of SnO Nanoparticles Using this compound

| Parameter | Value |

|---|---|

| Particle Size | As small as 3 nm |

| Electron Mobility | High |

| Application | Electron Transport Layer in PSCs |

作用機序

The mechanism of action of (S)-2-Amino-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(S)-2-Amino-3-hydroxypropanoic acid hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

(S)-2-Amino-3-ethoxypropanoic acid hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.

(S)-2-Amino-3-methylpropanoic acid hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(S)-2-Amino-3-methoxypropanoic acid hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

生物活性

(S)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as (S)-AMPA hydrochloride, is an amino acid derivative that exhibits significant biological activity, particularly in the context of neurobiology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C₄H₁₀ClNO₃

- Molecular Weight : 155.58 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water

- Melting Point : 182-183 °C

These properties facilitate its use in various biological and chemical applications, particularly in drug development and research.

The precise mechanism of action for this compound is not fully elucidated; however, its structural similarity to L-serine suggests potential interactions with neurotransmitter systems, particularly those involving glutamate. Research indicates that it may modulate receptor activity, which is crucial for understanding its role in neurobiology and possible therapeutic applications.

Interaction with Neurotransmitter Systems

- Glutamate Signaling : (S)-AMPA is believed to influence glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system. Its ability to modulate these receptors can impact various neurological processes, including learning and memory.

Biological Activities

This compound has been studied for several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that (S)-AMPA may exert neuroprotective effects against excitotoxicity, which is a process where neurons are damaged due to excessive stimulation by neurotransmitters such as glutamate.

- Potential Antidepressant Properties : Some research indicates that compounds similar to (S)-AMPA could exhibit antidepressant-like effects by enhancing synaptic plasticity and promoting neurogenesis.

- Modulation of Enzyme Activity : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing physiological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar amino acids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-Serine | Contains hydroxyl group on beta carbon | Involved in protein synthesis; more hydrophilic |

| (S)-Threonine | Contains hydroxyl group on beta carbon | Has an additional chiral center; more polar |

| (S)-Alanine | Simple aliphatic chain | Lacks functional groups; primarily non-polar |

| (S)-2-Amino-4-methoxybutyric acid | Longer carbon chain with methoxy group | Different length and branching; affects solubility |

This compound stands out due to its specific methoxy substitution and potential interactions within neurotransmitter systems, differentiating it from other amino acids that may not exhibit similar biological activities.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

特性

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDVBPFPOCWZCE-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。